3-Methyl-4-vinylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-vinylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-vinylpyridine with ammonia or primary amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient and cost-effective methods. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-vinylpyridin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-4-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-vinylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Vinylpyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Aminopyridine: Lacks the vinyl and methyl groups, resulting in different chemical behavior and applications
Uniqueness
3-Methyl-4-vinylpyridin-2-amine is unique due to the presence of both the vinyl and amine groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H10N2 |
---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
4-ethenyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3,(H2,9,10) |
InChI-Schlüssel |
BBKPKSSTRAGLSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.